molecular formula C15H13F3N2O B4683515 2-cyano-2-cyclopentylidene-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 725705-60-2

2-cyano-2-cyclopentylidene-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B4683515
CAS RN: 725705-60-2
M. Wt: 294.27 g/mol
InChI Key: HYYOEUHHESZMCJ-UHFFFAOYSA-N
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Description

2-cyano-2-cyclopentylidene-N-[2-(trifluoromethyl)phenyl]acetamide, also known as TTA-090, is a small molecule compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biological activities and has been used to investigate various biochemical and physiological processes.

Mechanism of Action

2-cyano-2-cyclopentylidene-N-[2-(trifluoromethyl)phenyl]acetamide is a potent and selective antagonist of the alpha7 nicotinic acetylcholine receptor. This receptor is involved in various physiological and pathological processes, including inflammation, pain, and cognitive function. By blocking the activity of this receptor, this compound has been found to have potential therapeutic applications in various diseases and disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and cognitive-enhancing properties. It has been found to reduce inflammation in various animal models of disease, and to alleviate pain in different pain models. Additionally, this compound has been shown to improve cognitive function in various animal models of cognitive impairment.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-cyano-2-cyclopentylidene-N-[2-(trifluoromethyl)phenyl]acetamide is its high selectivity for the alpha7 nicotinic acetylcholine receptor, which makes it a useful tool for investigating the role of this receptor in different physiological and pathological processes. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for the use of 2-cyano-2-cyclopentylidene-N-[2-(trifluoromethyl)phenyl]acetamide in scientific research. One area of interest is the investigation of its potential therapeutic applications in various diseases and disorders, such as Alzheimer's disease, schizophrenia, and chronic pain. Additionally, further studies are needed to better understand the mechanisms of action of this compound and its effects on different physiological and pathological processes. Finally, the development of more soluble analogs of this compound could improve its usefulness as a tool for investigating the alpha7 nicotinic acetylcholine receptor.

Scientific Research Applications

2-cyano-2-cyclopentylidene-N-[2-(trifluoromethyl)phenyl]acetamide has been used in various scientific research studies to investigate its potential applications in different areas. It has been found to have significant effects on the central nervous system, and has been used to study the mechanisms of action of certain drugs and neurotransmitters.

properties

IUPAC Name

2-cyano-2-cyclopentylidene-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O/c16-15(17,18)12-7-3-4-8-13(12)20-14(21)11(9-19)10-5-1-2-6-10/h3-4,7-8H,1-2,5-6H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYOEUHHESZMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C#N)C(=O)NC2=CC=CC=C2C(F)(F)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901169749
Record name 2-Cyano-2-cyclopentylidene-N-[2-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901169749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

725705-60-2
Record name 2-Cyano-2-cyclopentylidene-N-[2-(trifluoromethyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=725705-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyano-2-cyclopentylidene-N-[2-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901169749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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